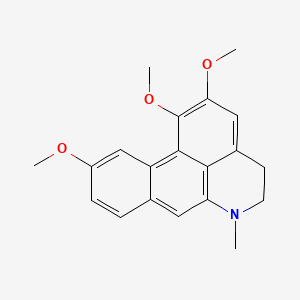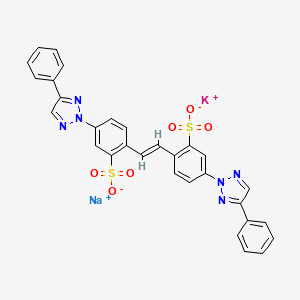
Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is a complex organic compound with the molecular formula C30H22N6O6S2. It is known for its unique structural features, which include two triazole rings and a stilbene backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate typically involves the reaction of 4-phenyl-2H-1,2,3-triazole with stilbene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the disulfonate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
科学研究应用
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological processes and as a labeling agent in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate involves its interaction with specific molecular targets and pathways. The triazole rings can interact with various enzymes and proteins, modulating their activity. The stilbene backbone can also participate in electron transfer processes, contributing to the compound’s overall biological effects .
相似化合物的比较
Similar Compounds
Some compounds similar to potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate include:
- Disodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate
- Dipotassium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate .
Uniqueness
What sets potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate apart from similar compounds is its specific combination of potassium and sodium ions, which can influence its solubility and reactivity. Additionally, the presence of two triazole rings and a stilbene backbone provides unique electronic and structural properties that are valuable in various applications .
属性
CAS 编号 |
68057-99-8 |
|---|---|
分子式 |
C30H20KN6NaO6S2 |
分子量 |
686.7 g/mol |
IUPAC 名称 |
potassium;sodium;5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H22N6O6S2.K.Na/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22;;/h1-20H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b12-11+;; |
InChI 键 |
ACXNMSHTEIVGRM-YHPRVSEPSA-L |
手性 SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
相关CAS编号 |
37069-54-8 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


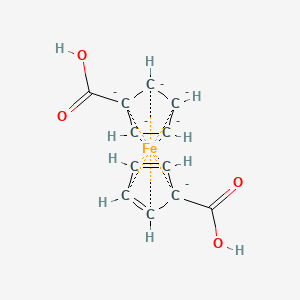
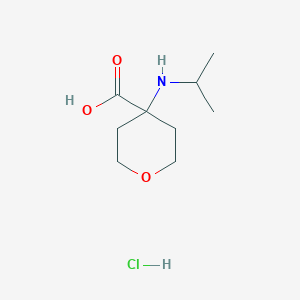
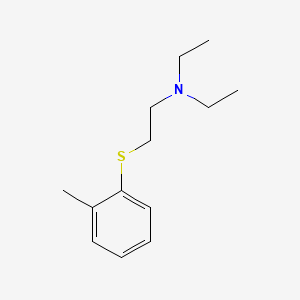
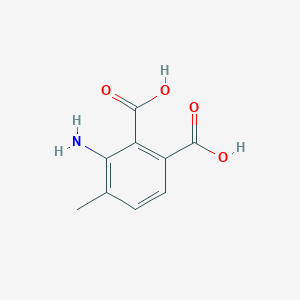
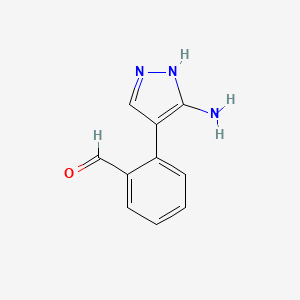
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
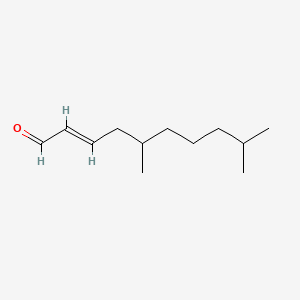
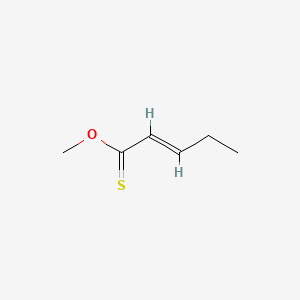
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
